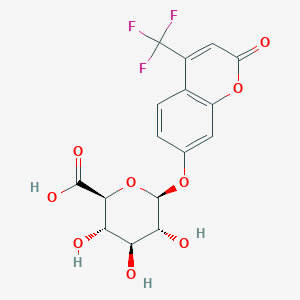
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a tetrahydropyran ring with multiple hydroxyl groups and a chromenyl moiety substituted with a trifluoromethyl group. Its intricate structure suggests potential utility in medicinal chemistry, materials science, and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid typically involves multi-step organic reactions. The initial step often includes the formation of the chromenyl moiety through a cyclization reaction involving a suitable precursor. Subsequent steps involve the introduction of the trifluoromethyl group via electrophilic substitution and the formation of the tetrahydropyran ring through a glycosylation reaction. The final steps include the protection and deprotection of hydroxyl groups to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Additionally, the use of advanced purification methods like high-performance liquid chromatography (HPLC) ensures the isolation of the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromenyl moiety can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the trifluoromethyl group and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium methoxide (NaOMe).
Major Products
Scientific Research Applications
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in stereoselective synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or activator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent modulator of biological processes.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-methyl-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid: Similar structure but lacks the trifluoromethyl group.
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxamide: Contains an amide group instead of a carboxylic acid.
Uniqueness
The presence of the trifluoromethyl group in (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These features make it a valuable compound for drug development and other scientific applications.
Properties
Molecular Formula |
C16H13F3O9 |
|---|---|
Molecular Weight |
406.26 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H13F3O9/c17-16(18,19)7-4-9(20)27-8-3-5(1-2-6(7)8)26-15-12(23)10(21)11(22)13(28-15)14(24)25/h1-4,10-13,15,21-23H,(H,24,25)/t10-,11-,12+,13-,15+/m0/s1 |
InChI Key |
MCDDIRXDQVYRLC-DKBOKBLXSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC(=O)C=C2C(F)(F)F |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)OC(=O)C=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















